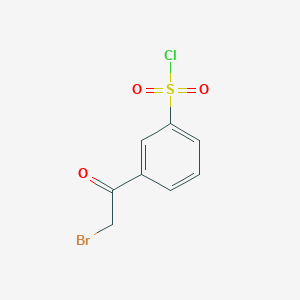

3-(2-bromoacetyl)benzenesulfonyl Chloride

Description

Overview of Benzenesulfonyl Chloride Chemistry

Benzenesulfonyl chloride is an organosulfur compound that serves as a cornerstone reagent in organic synthesis. wikipedia.org Its chemistry is defined by the highly electrophilic nature of the sulfonyl group.

Benzenesulfonyl chloride has long been a staple in the organic chemistry laboratory, with established preparation methods dating back to the early 20th century. wikipedia.orgorgsyn.org It can be synthesized via several routes, including the chlorosulfonation of benzene (B151609) or the treatment of benzenesulfonate (B1194179) salts with reagents like phosphorus oxychloride. wikipedia.orggoogle.com

The compound's reactivity is dominated by the sulfonyl chloride group (-SO₂Cl). The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering the sulfur center highly electron-deficient and thus a potent electrophile. fiveable.me This electron-withdrawing nature also makes the chloride ion an excellent leaving group. fiveable.me Consequently, benzenesulfonyl chloride reacts readily with a wide range of nucleophiles. fiveable.me Its most characteristic reactions are with amines to form stable sulfonamides and with alcohols to produce sulfonate esters. wikipedia.orgfiveable.menbinno.com This specific reaction with primary, secondary, and tertiary amines forms the basis of the Hinsberg test, a classical chemical method for distinguishing between amine classes. nbinno.comchemicalbook.comacs.org While stable in cold water, it hydrolyzes in hot water to form benzenesulfonic acid and hydrochloric acid. noaa.gov

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₅SO₂Cl | wikipedia.org |

| Molecular Weight | 176.62 g/mol | noaa.gov |

| Appearance | Colorless viscous oil | wikipedia.orgnbinno.com |

| Melting Point | 13–15 °C (55.4-59 °F) | nbinno.comnoaa.gov |

| Boiling Point | 251–252 °C (484.7 °F) | nbinno.comnoaa.gov |

| Density | 1.384 g/mL at 25 °C | wikipedia.org |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); insoluble in cold water | wikipedia.orgnbinno.com |

The sulfonyl chloride functional group is of immense importance due to its role as a precursor to sulfonamides and sulfonate esters. wikipedia.orgnbinno.com The sulfonamide linkage is a key structural motif found in a vast array of pharmaceutical drugs, including antibacterial agents (sulfa drugs) and antihypertensives. fiveable.me The ability of sulfonyl chlorides to reliably form this linkage makes them indispensable in medicinal chemistry. fiveable.me Beyond pharmaceuticals, they are also employed as intermediates in the manufacturing of dyes and agrochemicals. nbinno.comquora.com In a laboratory setting, the sulfonyl group can be used as a protecting group for alcohols and amines. fiveable.me Furthermore, sulfonyl chlorides can serve as versatile reagents in a variety of transformations, including cross-coupling and annulation reactions, where they can act as a source for sulfonyl or aryl groups. magtech.com.cnresearchgate.net

Overview of α-Bromo Ketone Chemistry

The α-bromo ketone is another classic functional group whose utility in synthesis has been recognized since the late 18th century. nih.gov Its reactivity stems from the interplay between the carbonyl group and the adjacent halogen atom.

α-Bromo ketones are highly valuable synthetic building blocks, primarily because they contain two adjacent electrophilic sites: the carbonyl carbon and the α-carbon bonded to the bromine atom. nih.govnih.gov The strong electron-withdrawing (inductive) effect of the carbonyl group significantly increases the polarity of the carbon-bromine bond, making the α-carbon highly susceptible to attack by nucleophiles. nih.gov This enhanced reactivity makes α-bromo ketones key precursors for the synthesis of a wide variety of organic molecules, especially nitrogen-, sulfur-, and oxygen-containing heterocyclic compounds, many of which possess significant pharmacological activity. nih.govnih.gov

The most common method for their preparation is the direct α-bromination of an enolizable ketone. nih.gov This reaction is typically catalyzed by acid, which promotes the formation of a nucleophilic enol intermediate that subsequently attacks molecular bromine (Br₂). libretexts.orgmasterorganicchemistry.com

The dual electrophilicity of α-bromo ketones allows them to participate in a rich array of bond-forming reactions. They are exceptionally reactive in Sₙ2 displacement reactions at the α-carbon. libretexts.org

Carbon-Heteroatom Bond Formation: α-Bromo ketones react with a vast range of heteroatom nucleophiles to construct heterocyclic rings. For instance, reactions with nitrogen nucleophiles like amines, hydrazines, and amidines are used to synthesize indoles, pyrazoles, and imidazoles, respectively. nih.gov A cornerstone reaction is the Hantzsch thiazole (B1198619) synthesis, where an α-halo ketone reacts with a thioamide or thiourea (B124793) to form a thiazole ring. rsc.org Similarly, reactions with oxygen nucleophiles can yield furans and their derivatives. nih.gov

Carbon-Carbon Bond Formation: These compounds also react with carbon nucleophiles. nih.gov A synthetically important transformation is their conversion into α,β-unsaturated ketones. libretexts.org This is typically achieved through an E2 elimination reaction of HBr, often facilitated by a non-nucleophilic, sterically hindered base such as pyridine (B92270). libretexts.org

| Nucleophile Type | Example Nucleophile | Bond Formed | Resulting Product Class | Reference |

|---|---|---|---|---|

| Nitrogen | Amine / Aniline (B41778) | C-N | α-Amino ketone / Indole (B1671886) | nih.gov |

| Nitrogen | Thiourea / Thioamide | C-N, C-S | Aminothiazole | rsc.org |

| Nitrogen | Guanidine | C-N | 2-Amino-imidazole | nih.gov |

| Oxygen | o-Hydroxycarbonyl compound | C-O | Benzofuran | nih.gov |

| Carbon | Enolate / Grignard Reagent | C-C | 1,4-Dicarbonyl / β-Hydroxy ketone | nih.gov |

| Base (Elimination) | Pyridine | C=C (π-bond) | α,β-Unsaturated ketone | libretexts.org |

Confluence of Functionalities in 3-(2-Bromoacetyl)benzenesulfonyl Chloride

The compound this compound is a bifunctional molecule, meaning it possesses two distinct and chemically reactive functional groups within its structure. oup.comwikipedia.org This dual reactivity makes it a highly versatile building block for the synthesis of more complex molecules. oup.com

The molecule features both the highly electrophilic sulfonyl chloride group and the reactive α-bromo ketone moiety, attached to a central benzene ring in a meta (1,3) arrangement. chemicalbook.comuni.lu This configuration allows for the selective or sequential reaction of each functional group. For example, a synthetic strategy could involve first reacting the sulfonyl chloride with an amine to form a stable sulfonamide. The resulting product would still possess the α-bromo ketone group, which could then be used in a subsequent transformation, such as a cyclization reaction to form a heterocycle or a substitution reaction to introduce another molecular fragment. This stepwise approach enables the construction of elaborate molecular scaffolds from a single, well-defined starting material. The bifunctional nature of such compounds is particularly valuable in the development of chemical probes and therapeutic agents where inducing the proximity of two biological targets is desired. nih.govnih.gov

| Property | Value | Reference |

|---|---|---|

| CAS Number | 439697-11-7 | chemicalbook.com |

| Molecular Formula | C₈H₆BrClO₃S | chemicalbook.comuni.lu |

| Molecular Weight | 297.55 g/mol | chemicalbook.com |

| Monoisotopic Mass | 295.89096 Da | uni.lu |

| InChIKey | PEELKXBLIYKZHI-UHFFFAOYSA-N | uni.lu |

Hypothesized Synergistic Reactivity and Synthetic Potential

The true potential of a bifunctional reagent like this compound lies in the possibility of synergistic reactivity, where the two functional groups work in concert to achieve transformations that are not possible with monofunctional reagents alone. The presence of both a highly electrophilic sulfonyl chloride and an electrophilic α-bromo ketone on the same aromatic scaffold suggests several potential applications.

One can hypothesize that the molecule could act as a versatile cross-linking agent. For instance, a substrate with two different nucleophilic sites, such as a primary amine and a thiol, could react selectively with the two electrophilic centers of this compound. The sulfonyl chloride would readily react with the amine to form a stable sulfonamide linkage, while the α-bromo ketone could subsequently react with the thiol.

Furthermore, the molecule could be employed in tandem or cascade reactions to construct complex heterocyclic systems. A reaction could be initiated at one site, which then facilitates a subsequent intramolecular reaction at the second site. For example, reaction of the sulfonyl chloride with a suitable nucleophile could introduce a group that is poised to cyclize onto the α-bromo ketone moiety, or a derivative thereof. This pre-positioning of reactive partners can significantly enhance the efficiency and selectivity of cyclization reactions. The development of such strategies showcases the innovative potential of bifunctional reagents in expanding the toolkit of synthetic organic chemistry. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆BrClO₃S |

| Monoisotopic Mass | 295.89096 Da |

| InChI Key | PEELKXBLIYKZHI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)CBr |

| CAS Number | 439697-11-7 |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoacetyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3S/c9-5-8(11)6-2-1-3-7(4-6)14(10,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEELKXBLIYKZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373575 | |

| Record name | 3-(2-bromoacetyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439697-11-7 | |

| Record name | 3-(2-bromoacetyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 439697-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Bromoacetyl Benzenesulfonyl Chloride and Its Precursors

Precursor Synthesis Strategies

The synthesis of the direct precursor, 3-acetylbenzenesulfonyl chloride, is a critical stage. This process begins with simpler, commercially available benzene (B151609) derivatives and involves the strategic installation of the acetyl and sulfonyl chloride moieties.

The foundation of the synthesis lies in the preparation of an appropriately substituted benzene ring. The common starting point is either benzene itself or acetophenone (B1666503).

When starting from benzene, the first step is typically a Friedel-Crafts acylation. chegg.combrainly.com This reaction involves treating benzene with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to produce acetophenone (phenyl ethanone). chegg.com

Once acetophenone is obtained, the next functional group, the sulfonic acid moiety, is introduced. This is achieved through an electrophilic aromatic substitution reaction, specifically sulfonation. guidechem.com Reacting acetophenone with concentrated sulfuric acid (H₂SO₄) yields 3-acetylbenzenesulfonic acid. brainly.comguidechem.com The acetyl group is a meta-directing deactivator, which ensures that the incoming sulfonyl group is selectively positioned at the meta-position (carbon 3) on the benzene ring relative to the acetyl group.

With an acetyl-substituted benzene ring in hand, the next critical step is the introduction of the sulfonyl chloride (-SO₂Cl) functional group. This can be accomplished via two primary methods: direct chlorosulfonation or a two-step conversion from a pre-formed sulfonic acid.

Direct chlorosulfonation is an efficient method for introducing the sulfonyl chloride group onto the aromatic ring of a precursor molecule in a single step. In this context, acetophenone is reacted directly with chlorosulfonic acid (ClSO₃H). acs.orggoogle.com The reaction leverages the meta-directing nature of the acetyl group to yield the desired 3-acetylbenzenesulfonyl chloride. The reaction temperature is a crucial parameter, with typical ranges cited between 0°C and 200°C, and more preferably between 75°C and 95°C for optimal results. google.com This direct approach is often favored for its procedural simplicity. rsc.org

An alternative, two-step pathway involves first creating the sulfonic acid and then converting it to the sulfonyl chloride. As described previously, sulfonation of acetophenone yields 3-acetylbenzenesulfonic acid. guidechem.com This sulfonic acid, or more commonly its corresponding sodium salt (sodium 3-acetylbenzenesulfonate), is then treated with a chlorinating agent to produce 3-acetylbenzenesulfonyl chloride. prepchem.comgoogle.com

Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). google.comorgsyn.org The reaction is often carried out in a suitable solvent, such as dimethylformamide (DMF), where the sodium salt of the sulfonic acid is suspended and treated with the chlorinating agent. prepchem.comgoogle.com For instance, a suspension of sodium 4-acetylbenzenesulfonate (B8370360) in DMF, when treated with thionyl chloride, readily converts to 4-acetylbenzenesulfonyl chloride. prepchem.com A similar principle applies to the synthesis of the 3-substituted isomer.

The final stage in the synthesis of the target compound is the introduction of a bromine atom onto the acetyl group of the 3-acetylbenzenesulfonyl chloride precursor.

The transformation of the acetyl group (-COCH₃) into a bromoacetyl group (-COCH₂Br) is typically achieved through a radical bromination reaction. researchgate.net The most common and effective method for this benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or light. researchgate.net

In this reaction, a solution of 3-acetylbenzenesulfonyl chloride in a non-polar solvent, such as carbon tetrachloride (CCl₄) or acetonitrile (B52724) (CH₃CN), is heated with NBS and a catalytic amount of a radical initiator. researchgate.net The use of acetonitrile is often preferred to avoid the high toxicity associated with chlorinated solvents like CCl₄. researchgate.net This reaction selectively brominates the methyl group adjacent to the carbonyl, yielding the final product, 3-(2-bromoacetyl)benzenesulfonyl chloride. mdpi.com

Methods for Introducing the Bromoacetyl Moiety

Acylation with Bromoacetyl Halides

The introduction of a bromoacetyl group onto an aromatic ring is a key step in forming precursors to the target compound. This is typically achieved via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates a bromoacetyl halide (such as bromoacetyl chloride or bromoacetyl bromide) to generate a potent electrophile, the bromoacylium ion.

This electrophile then attacks the aromatic ring. For instance, the acylation of a substituted benzene with an acyl halide is a well-established method for creating carbon-carbon bonds to the aromatic ring. orgsyn.org While direct acylation of an unsubstituted benzene ring with bromoacetyl chloride would yield 2-bromo-1-phenylethanone, this method is more strategically employed on a benzene ring that already bears a substituent to direct the acylation, or as a subsequent modification of a pre-formed ketone. The reactivity of bromoacetyl halides is also demonstrated in their use for N-acylation of sulfonamides, a reaction that can be catalyzed by zinc chloride. mdpi.com

Direct Synthetic Routes to this compound

Direct synthesis of the title compound typically involves a multi-step pathway starting from simple, commercially available aromatic compounds.

A logical and widely applicable synthetic route to this compound starts with acetophenone. This multi-step process leverages fundamental organic reactions, as outlined below:

Electrophilic Aromatic Substitution (Chlorosulfonation) : The first step involves the chlorosulfonation of acetophenone. Acetophenone is treated with an excess of chlorosulfonic acid (HSO₃Cl). In this reaction, the acetyl group acts as a meta-directing deactivator, guiding the incoming chlorosulfonyl group (-SO₂Cl) to the 3-position on the benzene ring. utdallas.eduyoutube.com This regioselectivity is crucial for obtaining the desired 1,3-substitution pattern. The reaction yields 3-acetylbenzenesulfonyl chloride.

Alpha-Bromination of the Ketone : The second step is the selective bromination of the methyl group of the 3-acetylbenzenesulfonyl chloride intermediate. This reaction, known as alpha-bromination, targets the carbon atom adjacent to the ketone's carbonyl group. It is typically carried out using elemental bromine (Br₂) in a suitable solvent such as acetic acid or chloroform. The acidic proton on the alpha-carbon is readily substituted by a bromine atom, converting the acetyl group into a bromoacetyl group and yielding the final product, this compound.

This sequence is efficient because it installs the substituents in a controlled, stepwise manner, making use of established directing group effects to ensure the correct isomer is formed. utdallas.edu

For the chlorosulfonation step , key parameters include:

Reagent Stoichiometry : A significant excess of chlorosulfonic acid is often required to drive the reaction to completion, as using less can result in incomplete conversion or the formation of the corresponding sulfonic acid.

Temperature Control : The reaction is typically initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, and then allowed to warm or is gently heated to ensure completion. orgsyn.org

Workup Procedure : Pouring the reaction mixture onto crushed ice is a standard and critical workup step. This safely quenches the highly reactive excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product, which can then be isolated by filtration. utdallas.edu

For the alpha-bromination step , optimization involves:

Solvent Choice : The choice of solvent can influence reaction rates and selectivity. Acetic acid is a common choice as it can facilitate the enolization of the ketone, which is a key intermediate in the bromination mechanism.

Brominating Agent : While elemental bromine is effective, other reagents like N-Bromosuccinimide (NBS) can be used, sometimes offering milder conditions and improved selectivity, thereby minimizing side reactions such as dibromination.

Catalysis : The reaction can be catalyzed by acid (e.g., HBr generated in situ) which accelerates the rate-limiting enol formation.

The following table summarizes hypothetical optimization parameters for the alpha-bromination of 3-acetylbenzenesulfonyl chloride.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

| Brominating Agent | Br₂ (1.1 eq) | Br₂ (1.1 eq) | NBS (1.1 eq) | NBS may offer higher selectivity and easier handling. |

| Solvent | Glacial Acetic Acid | Chloroform | Acetonitrile | Acetic acid can act as both solvent and catalyst. |

| Temperature | 50-60 °C | Room Temperature | Room Temperature | Higher temperatures increase reaction rate but may lead to more side products. |

| Catalyst | None (HBr in situ) | Acetic Acid (trace) | None | Acid catalysis speeds up enolization. |

| Potential Yield | Good to Excellent | Moderate | Good | Optimization balances rate and selectivity for highest yield. researchgate.netplos.org |

The 1,3- (or meta) substitution pattern of this compound is a direct consequence of the principles of electrophilic aromatic substitution (EAS). youtube.com The key step governing the regiochemistry is the chlorosulfonation of acetophenone.

The acetyl group (-COCH₃) is a powerful electron-withdrawing group due to the polarity of the carbonyl bond. This has two major effects on the aromatic ring:

Deactivation : It withdraws electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself.

Meta-Direction : It directs incoming electrophiles to the meta position. This is because the resonance structures for the carbocation intermediate (the sigma complex) formed during ortho or para attack include a highly unfavorable structure where a positive charge is placed directly adjacent to the partially positive carbon of the carbonyl group. The intermediate for meta attack avoids this destabilizing arrangement, making it the preferred reaction pathway. rsc.org

Therefore, when acetophenone undergoes chlorosulfonation, the incoming electrophile (+SO₂Cl) is directed to the positions meta to the acetyl group, leading to the formation of 3-acetylbenzenesulfonyl chloride, which ensures the final product has the desired regiochemistry.

Alternative and Emerging Synthetic Approaches

While the classical multi-step synthesis is robust, modern chemistry offers alternative routes, particularly those leveraging the efficiency and selectivity of transition metal catalysts.

Emerging methods provide alternative ways to construct the sulfonyl chloride moiety, often under milder conditions than traditional chlorosulfonation.

From Aryldiazonium Salts : One prominent method involves the reaction of an aryldiazonium salt with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl or CuCl₂), a process known as the Meerwein reaction. acs.org A potential route to the target compound could therefore begin with 3-aminoacetophenone. This precursor would be converted to the corresponding diazonium salt, which is then reacted with SO₂ and a copper catalyst to yield 3-acetylbenzenesulfonyl chloride. This intermediate would then be brominated as in the classical synthesis. Recent advancements have also introduced photocatalytic methods using catalysts like ruthenium complexes for this transformation. acs.org

From Aryl Halides : Nickel- and palladium-catalyzed reactions have been developed to form aryl sulfonyl chlorides from aryl halides. For example, a nickel-catalyzed sulfonylation can convert an aryl bromide into a sulfonyl chloride using potassium metabisulfite (B1197395) (K₂S₂O₅) as a sulfur dioxide surrogate. researchgate.net This opens up a pathway where 3-bromoacetophenone could be directly converted to 3-acetylbenzenesulfonyl chloride, bypassing the need for chlorosulfonic acid.

The table below compares the classical approach with a potential transition metal-catalyzed alternative.

| Feature | Classical Route (Chlorosulfonation) | Alternative Route (from Aryl Halide) |

| Starting Material | Acetophenone | 3-Bromoacetophenone |

| Key Reagent | Chlorosulfonic Acid (HSO₃Cl) | Ni or Pd catalyst, SO₂ surrogate (e.g., K₂S₂O₅) |

| Reaction Conditions | Strongly acidic, often requires temperature control. | Generally milder, neutral or basic conditions. researchgate.net |

| Functional Group Tolerance | Limited; sensitive groups may not survive. | Often broader, allowing for more complex substrates. |

| Key Transformation | C-H activation / Electrophilic Substitution | C-Halogen activation / Catalytic Cross-Coupling |

These modern catalytic methods represent a significant advance, offering potentially more sustainable and versatile routes for the synthesis of complex sulfonyl chlorides. acs.orgresearchgate.net

Flow Chemistry Applications in Production

The industrial production of complex organic molecules like this compound often involves hazardous reagents and highly exothermic reactions, presenting significant safety and scalability challenges. Continuous flow chemistry offers a compelling solution to these issues by utilizing microreactors or tubular reactors. This technology provides superior control over reaction parameters, enhances safety by minimizing the volume of reactive intermediates at any given time, and can lead to improved yields and space-time yields compared to traditional batch processing. mdpi.comresearchgate.net The synthesis of this compound involves two primary transformations for which flow chemistry is particularly well-suited: the chlorosulfonation of an acetophenone precursor and the subsequent α-bromination of the acetyl group.

Flow Chlorosulfonation of Aromatic Precursors

The chlorosulfonation of aromatic compounds is a cornerstone reaction for producing sulfonyl chlorides. However, it typically involves aggressive reagents like chlorosulfonic acid and is often highly exothermic, posing a risk of thermal runaway in large-scale batch reactors. rsc.orgrsc.org Flow chemistry mitigates these risks by ensuring rapid heat dissipation due to the high surface-area-to-volume ratio of flow reactors. researchgate.net

Recent studies have demonstrated the successful implementation of continuous manufacturing for aryl sulfonyl chlorides. In one such process, an automated system using continuous stirred-tank reactors (CSTRs) was developed for the scalable production of an aryl sulfonyl chloride. mdpi.com This automated approach allowed for precise control over process setpoints, enhancing reliability and consistency. mdpi.comresearchgate.net The study highlighted a significant improvement in space-time yield for the continuous process (0.139 g mL⁻¹ h⁻¹) compared to an optimized batch procedure (0.072 g mL⁻¹ h⁻¹). mdpi.com

Another approach involves the oxidative chlorination of thiols or disulfides. A continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent has been developed. rsc.orgrsc.org This method operates with a small reactor volume (639 μL) and a short residence time (41 seconds), achieving a high space-time yield and allowing for the synthesis of various sulfonyl chlorides in good yields. rsc.org The exquisite control over reaction parameters in the flow environment improves the inherent safety of the process. rsc.org

These methodologies establish a strong precedent for the continuous flow synthesis of the precursor, 3-acetylbenzenesulfonyl chloride, from 3-acetylphenyl starting materials through chlorosulfonation. The precise temperature control and improved safety offered by flow reactors are critical for managing the reactivity of chlorosulfonic acid.

| Parameter | Optimized Batch Process (SU-2) | Continuous Flow Process (Run 4) |

|---|---|---|

| Production Scale | ~65 g | 500 g |

| Reaction Time | 6.5 h | 12 h |

| Space-Time Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ |

Flow α-Bromination of Acetophenones

The second key step, the α-bromination of the ketone, also benefits significantly from flow chemistry. Batch brominations can be difficult to control, potentially leading to the formation of di- or tri-brominated byproducts. zenodo.org Flow reactors enable precise stoichiometric control by managing the mixing and residence time of the substrate and the brominating agent, leading to higher selectivity for the desired mono-brominated product. researchgate.netquora.com

Research on the α-bromination of acetophenone has shown a successful transition from batch to a continuous flow process, achieving a 99% yield through optimization. researchgate.net By using a preparative scale system, a space-time yield comparable to batch reactions was achieved under conditions that favor high purity, which is essential when working with expensive substrates. researchgate.net Another study investigated the bromination of various acetophenone derivatives using pyridine (B92270) hydrobromide perbromide in a flow setup, demonstrating the feasibility of this transformation under continuous conditions. researchgate.net

The application of flow chemistry to this step in the synthesis of this compound would allow for rapid and controlled bromination of the 3-acetylbenzenesulfonyl chloride intermediate. The ability to precisely control temperature and residence time is crucial for minimizing the formation of impurities and ensuring a high yield of the final product.

| Parameter | Value/Condition |

|---|---|

| Yield | 99% (optimized) |

| Selectivity | >98% for mono-bromination |

| Reaction Time | <20 seconds (for optimal conditions) |

| Space-Time Yield | 0.26 kg/m³/s |

By integrating these established flow chemistry principles, a two-step continuous process for the production of this compound can be envisioned. Such a process would offer enhanced safety, scalability, and process control compared to traditional batch manufacturing methods. galchimia.com

Chemical Reactivity and Mechanistic Studies of 3 2 Bromoacetyl Benzenesulfonyl Chloride

Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) group is a derivative of sulfonic acid and is characterized by a highly electrophilic sulfur atom. This electrophilicity is due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, this group is prone to attack by a wide range of nucleophiles.

The most common reactions of sulfonyl chlorides involve the nucleophilic substitution at the sulfur atom, leading to the displacement of the chloride ion. These reactions are fundamental to the synthesis of sulfonamides and sulfonate esters. wikipedia.org

3-(2-bromoacetyl)benzenesulfonyl chloride readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction, a cornerstone of medicinal chemistry, is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. libretexts.orgcbijournal.com The base can be an excess of the amine reactant or an auxiliary base like triethylamine (B128534) or pyridine (B92270). cbijournal.comekb.eg

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the stable sulfonamide. Primary and secondary amines are highly reactive towards sulfonyl chlorides. cbijournal.com

Reaction Scheme: R¹R²NH + 3-(BrCH₂CO)C₆H₄SO₂Cl → 3-(BrCH₂CO)C₆H₄SO₂NR¹R² + HCl

With Primary Amines (R² = H): Forms N-substituted sulfonamides.

With Secondary Amines: Forms N,N-disubstituted sulfonamides.

With Ammonia (B1221849) (R¹, R² = H): Forms the primary sulfonamide.

Research has extensively documented the synthesis of various sulfonamides from aryl sulfonyl chlorides and different amines under various conditions. ekb.egorganic-chemistry.org For instance, reactions are often performed in solvents like diethyl ether or dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature. ekb.eggoogle.com

| Amine Type | Reactant | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Primary Amine | Aniline (B41778) | N-Phenylbenzenesulfonamide | Diethyl ether, 0 °C | ekb.eg |

| Primary Amine | Amino Acids | N-Sulfonyl-amino acids | Aqueous base | uobaghdad.edu.iq |

| Secondary Amine | Generic R₂NH | N,N-Disubstituted sulfonamide | DCM, TEA | ekb.eg |

| Ammonia | Aqueous Ammonia | Primary Sulfonamide | Methylene chloride, 15-25 °C | google.com |

In a reaction analogous to sulfonamide formation, this compound can react with alcohols and phenols to produce sulfonate esters. eurjchem.com This sulfonylation of alcohols is also typically conducted in the presence of a base, such as pyridine or triethylamine, to scavenge the generated HCl. eurjchem.comresearchgate.net

The mechanism proceeds via nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur, displacing the chloride. The stability and reactivity of sulfonate esters make them excellent leaving groups in subsequent nucleophilic substitution reactions, a property widely exploited in organic synthesis. eurjchem.com While the reaction with alcohols is common, the resulting sulfonate esters can sometimes be unstable. rsc.org Various catalysts, including indium and ytterbium(III) trifluoromethanesulfonate, have been developed to facilitate these reactions under mild conditions. organic-chemistry.org

Reaction Scheme: R-OH + 3-(BrCH₂CO)C₆H₄SO₂Cl → 3-(BrCH₂CO)C₆H₄SO₂OR + HCl

| Hydroxyl Compound | Product Type | Catalyst/Base | Reference |

|---|---|---|---|

| Alcohols (Primary & Secondary) | Alkyl Sulfonates | Triethylamine | organic-chemistry.org |

| Phenols | Aryl Sulfonates | Triethylamine | researchgate.neteurjchem.com |

| Various Alcohols | Alkyl Sulfonates | Indium | organic-chemistry.org |

| 7-Hydroxy-2H-chromen-2-ones | Aryl Sulfonates | Triethylamine | researchgate.net |

In the reactions described above, the sulfonyl chloride functional group serves as a potent electrophilic sulfur source. The sulfur atom, being electron-deficient, is the primary site for nucleophilic attack. This electrophilicity is fundamental to its utility in synthesis, allowing for the facile introduction of the 3-(2-bromoacetyl)benzenesulfonyl moiety onto various nucleophilic substrates, including amines, alcohols, and thiols. wikipedia.orgorganic-chemistry.org

Nucleophilic Substitution Reactions at Sulfur

Reactions Involving the α-Bromo Ketone Group

The α-bromo ketone functionality consists of a carbonyl group with a bromine atom on the adjacent (alpha) carbon. This arrangement makes the alpha-carbon highly susceptible to nucleophilic attack due to the electron-withdrawing nature of both the carbonyl group and the bromine atom.

The bromine atom in the α-bromo ketone group is a good leaving group, readily displaced by a variety of nucleophiles in an Sₙ2-type reaction. This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. fiveable.melibretexts.org

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion. This reaction is a key step in many synthetic pathways, including the synthesis of α,β-unsaturated ketones via dehydrobromination with a non-nucleophilic base like pyridine. libretexts.orgpressbooks.pub

Reaction Scheme: Nu⁻ + 3-(BrCH₂CO)C₆H₄SO₂Cl → 3-(NuCH₂CO)C₆H₄SO₂Cl + Br⁻

A wide array of nucleophiles can be employed in this reaction, leading to a diverse range of products.

| Nucleophile | Product Type | Reaction Type | Reference |

|---|---|---|---|

| Pyridine (as a base) | α,β-Unsaturated Ketone | E2 Elimination | libretexts.org |

| Arylzinc Reagents (ArZnI) | α-Aryl Ketone | Negishi Cross-Coupling | nih.gov |

| Hydrazines/Alkoxy-amines | Hydrazones/Oximes | Nucleophilic Addition/Substitution | researchgate.net |

| Thiolates (RS⁻) | α-Thio Ketone | Sₙ2 Substitution | nih.gov |

The reactivity of the α-bromo ketone allows for further functionalization of the molecule, independent of the sulfonyl chloride group. For example, catalytic asymmetric cross-coupling reactions with arylzinc reagents have been developed to form α-arylated ketones with high enantioselectivity. nih.gov

Reactions at the Carbonyl Group

The ketone's carbonyl group is an electrophilic center susceptible to nucleophilic addition and related transformations.

While the α-carbon is substituted with bromine, precluding its direct use in enolate formation for condensation, the carbonyl group itself is an excellent electrophile for reactions with externally generated enolates. For instance, in a mixed aldol (B89426) condensation, an enolate from another ketone or aldehyde can add to the carbonyl group of this compound. This would form a β-hydroxy ketone intermediate, which could subsequently undergo dehydration.

Reduction: The carbonyl group can be selectively reduced. Reagents like sodium borohydride (B1222165) (NaBH₄) are mild enough to reduce the ketone to a secondary alcohol without affecting the less reactive sulfonyl chloride group. In contrast, stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the sulfonyl chloride.

| Reagent | Target Functional Group(s) | Expected Product |

| Sodium Borohydride (NaBH₄) | Ketone | 3-(2-bromo-1-hydroxyethyl)benzenesulfonyl chloride |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Sulfonyl Chloride | 3-(2-bromo-1-hydroxyethyl)benzenethiol |

Oxidation: Ketones are generally stable to oxidation under typical conditions. The α-bromo ketone system could potentially undergo rearrangement reactions, such as the Favorskii rearrangement under specific basic conditions, to yield carboxylic acid derivatives, though this is not a direct oxidation of the carbonyl group itself.

Synergistic and Competitive Reactivity of Both Functional Groups

The dual functionality of this compound necessitates a careful consideration of chemoselectivity in any synthetic application. The two primary electrophilic sites—the sulfur atom of the sulfonyl chloride and the α-carbon of the bromoacetyl group—exhibit different reactivities that can be exploited.

Chemoselectivity in Multi-functional Molecule Transformations

Chemoselectivity is governed by the electronic and steric properties of the electrophilic centers and the nature of the attacking nucleophile, often described within the framework of Hard and Soft Acid and Base (HSAB) theory.

The sulfonyl chloride sulfur atom is considered a "hard" electrophilic center due to the high positive charge density and the presence of electronegative oxygen and chlorine atoms.

The α-carbon of the bromoacetyl group is a "soft" electrophilic center, as it is part of a larger, more polarizable system and is a good substrate for SN2 reactions.

This difference allows for predictable, selective reactions:

Hard Nucleophiles (e.g., amines, alkoxides, water) will preferentially attack the hard sulfonyl chloride group.

Soft Nucleophiles (e.g., thiolates, cyanide, stabilized enolates) will favor attack at the soft α-carbon center.

By carefully selecting the nucleophile, it is possible to direct the reaction to one site over the other, enabling the stepwise functionalization of the molecule. For example, a soft thiolate nucleophile could first displace the bromide, leaving the sulfonyl chloride intact for a subsequent reaction with a hard amine nucleophile. This predictable reactivity makes this compound a potentially valuable tool for synthesizing complex molecules containing a sulfonamide or sulfonate ester in addition to a modified ketone structure.

Table of Expected Chemoselectivity

| Nucleophile Type | Example | Primary Reactive Site | Predicted Major Product |

|---|---|---|---|

| Hard (Nitrogen) | Primary/Secondary Amine | Sulfonyl Chloride | Sulfonamide |

| Hard (Oxygen) | Alcohol/Base | Sulfonyl Chloride | Sulfonate Ester |

| Soft (Carbon) | Malonic Ester Enolate | α-Carbon (SN2) | C-alkylated ketone |

| Soft (Sulfur) | Thiolate | α-Carbon (SN2) | α-thioketone |

Intramolecular Cyclization Reactions

The proximate positioning of the electrophilic α-bromoacetyl group and the sulfonyl chloride on the same benzene (B151609) ring opens up the possibility of intramolecular cyclization reactions to form various heterocyclic systems. The feasibility and outcome of such cyclizations are heavily dependent on the reaction conditions, particularly the presence of a reagent that can interact with one or both functional groups to initiate the cyclization cascade.

For instance, in the presence of a suitable nucleophile that can react with the sulfonyl chloride, the resulting sulfonamide or sulfonate could subsequently undergo an intramolecular reaction with the α-bromoacetyl group. The formation of five- and six-membered rings is generally favored in intramolecular cyclizations. masterorganicchemistry.com

One plausible intramolecular cyclization pathway could involve the initial reaction of the sulfonyl chloride with a binucleophile, such as an amino thiol. The resulting intermediate could then undergo an intramolecular S-alkylation at the α-bromoacetyl group to form a fused thiazine (B8601807) derivative. While specific studies on this compound are not prevalent, the general reactivity of α-haloketones in the synthesis of thiazine derivatives is well-established. nih.gov

Table 1: Plausible Intramolecular Cyclization Products from this compound with Binucleophiles

| Binucleophile | Plausible Intermediate | Potential Final Product (Fused Heterocycle) |

| 2-Aminoethanethiol | N-(2-mercaptoethyl)-3-(2-bromoacetyl)benzenesulfonamide | Dihydro-1,4-benzothiazine derivative |

| o-Phenylenediamine | N-(2-aminophenyl)-3-(2-bromoacetyl)benzenesulfonamide | Dihydro-1,4-benzodiazepine derivative |

| o-Aminophenol | N-(2-hydroxyphenyl)-3-(2-bromoacetyl)benzenesulfonamide | Dihydro-1,4-benzoxazepine derivative |

This table presents hypothetical reaction products based on the known reactivity of the functional groups.

Tandem and Cascade Reactions

The unique structure of this compound makes it an ideal candidate for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. Such reactions are highly efficient and can rapidly generate molecular complexity.

A potential tandem reaction could be initiated by a copper-catalyzed reaction, which is known to facilitate the sulfonylation and cyclization of various substrates with sulfonyl chlorides. rsc.orgrsc.org For example, a reaction with an unsaturated substrate could proceed via the formation of a sulfonyl radical from the sulfonyl chloride moiety, which then adds to the unsaturated bond. The resulting radical intermediate could then be trapped by the α-bromoacetyl group in an intramolecular fashion, leading to a complex polycyclic system.

Another possibility involves a cascade reaction initiated by the reaction of the α-bromoacetyl group. For instance, reaction with a thiourea (B124793) could lead to the formation of an aminothiazole ring. researchgate.net The remaining sulfonyl chloride group on the newly formed heterocyclic system could then be used for subsequent functionalization or participate in a further cyclization step, leading to a fused heterocyclic system. The synthesis of heterocycles using cascade chemistry is a powerful tool in organic synthesis. capes.gov.br

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving this compound relies on a combination of kinetic studies and the identification of reaction intermediates. While specific mechanistic studies on this compound are scarce, valuable insights can be drawn from studies on related arenesulfonyl chlorides and α-haloketones.

Kinetic Studies of Key Transformation Pathways

Kinetic studies are essential for understanding the rate-determining steps and the influence of various parameters on the reaction outcome. For reactions involving the sulfonyl chloride group, such as solvolysis or nucleophilic substitution, the mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2) pathway. mdpi.com Kinetic studies on the solvolysis of various arenesulfonyl chlorides have provided substantial evidence for this mechanism. mdpi.com

A kinetic study of a potential intramolecular cyclization of a derivative of this compound would likely reveal the dependence of the reaction rate on the concentration of any added base or nucleophile, which would be consistent with an SN2-type ring closure. The rate of cyclization is also influenced by the ring size being formed, with 5- and 6-membered ring closures being kinetically favored. masterorganicchemistry.com

Table 2: Hypothetical Kinetic Data for a Base-Induced Intramolecular Cyclization

| Entry | Base Concentration (M) | Observed Rate Constant (kobs, s-1) |

| 1 | 0.01 | 1.2 x 10-4 |

| 2 | 0.02 | 2.5 x 10-4 |

| 3 | 0.05 | 6.1 x 10-4 |

| 4 | 0.10 | 1.2 x 10-3 |

This table represents hypothetical data illustrating a first-order dependence on the base concentration, which would be expected for an SN2 cyclization mechanism.

Identification of Reaction Intermediates

The direct observation or trapping of reaction intermediates is a powerful tool for confirming a proposed reaction mechanism. In reactions of this compound, various spectroscopic techniques could be employed to identify transient species.

For instance, in a tandem radical reaction, electron paramagnetic resonance (EPR) spectroscopy could potentially be used to detect the presence of sulfonyl and subsequent carbon-centered radical intermediates. In ionic pathways, techniques such as nuclear magnetic resonance (NMR) spectroscopy at low temperatures might allow for the observation of key intermediates, such as an enolate formed from the α-bromoacetyl group or a Meisenheimer-type complex in nucleophilic aromatic substitution reactions.

In the context of intramolecular cyclization, the intermediate formed after the initial reaction of one of the functional groups could potentially be isolated or characterized spectroscopically before it undergoes the subsequent ring-closing step. For example, if the sulfonyl chloride is first reacted with an amine, the resulting sulfonamide could be isolated and characterized before inducing the intramolecular alkylation to form the final heterocyclic product. The reactivity of α-haloketones with various nucleophiles is well-documented and provides a basis for predicting the types of intermediates that might be formed. nih.gov

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 3-(2-bromoacetyl)benzenesulfonyl chloride is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the bromoacetyl group.

The aromatic region would feature complex signals for the four protons on the 1,3-disubstituted benzene (B151609) ring. Both the sulfonyl chloride (-SO₂Cl) and the bromoacetyl (-COCH₂Br) groups are electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm). The proton at the C2 position, being situated between two electron-withdrawing groups, is expected to be the most deshielded. The protons at C4, C5, and C6 would exhibit complex splitting patterns due to mutual coupling.

The aliphatic region is simpler, characterized by a single peak for the two equivalent protons of the methylene group (-CH₂Br). The proximity to both the electronegative bromine atom and the carbonyl group causes a significant downfield shift for this signal, which would appear as a singlet as there are no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (H-2, H-4, H-5, H-6) | 7.8 – 8.5 | Multiplet |

Note: Predicted values are based on the analysis of substituent effects and data from similar molecular structures. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are anticipated, corresponding to each unique carbon atom.

The carbonyl carbon (C=O) of the bromoacetyl group is expected to appear furthest downfield, typically in the range of 185-195 ppm. The six aromatic carbons will resonate between approximately 125 and 145 ppm. The chemical shifts of these carbons are influenced by the attached substituents; the carbons directly bonded to the sulfonyl chloride (C-1) and the acetyl group (C-3) will be quaternary and their signals identifiable. The methylene carbon (-CH₂Br) will be found in the aliphatic region, with its chemical shift influenced by the attached bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 188.0 |

| Aromatic C1 (-SO₂Cl) | 144.0 |

| Aromatic C3 (-CO) | 138.0 |

| Aromatic C2, C4, C5, C6 | 127.0 – 136.0 |

Note: These are estimated chemical shifts. Experimental verification is required for precise assignment.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's constitution.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In the aromatic region, cross-peaks would establish the connectivity between adjacent protons on the benzene ring (e.g., H-4 with H-5, and H-5 with H-6), helping to decipher the complex splitting patterns. No cross-peaks would be observed for the isolated -CH₂Br singlet.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum, for instance, confirming which carbon signal belongs to C-2, C-4, C-5, and C-6, and linking the methylene proton singlet to the -CH₂Br carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping long-range (2-3 bond) correlations between protons and carbons. Key correlations would include:

The methylene protons (-CH₂Br) showing a cross-peak to the carbonyl carbon (C=O) and the aromatic C-3.

The aromatic proton H-2 showing correlations to the carbonyl carbon (C=O) and C-4.

The aromatic proton H-4 showing correlations to C-2, C-6, and the carbonyl carbon (C=O). These correlations would lock in the placement of the bromoacetyl group at the C-3 position relative to the sulfonyl chloride group at C-1.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its two primary functional groups.

Sulfonyl Chloride (-SO₂Cl): Aromatic sulfonyl chlorides display two very strong and distinct stretching bands for the S=O bonds. nist.gov

An asymmetric stretching vibration typically appears in the range of 1375-1385 cm⁻¹ .

A symmetric stretching vibration is found at a lower frequency, around 1170-1190 cm⁻¹ .

Carbonyl (C=O) of an α-Bromo Ketone: The carbonyl stretching vibration gives rise to a strong, sharp peak. The presence of the electronegative bromine atom on the alpha-carbon shifts this absorption to a higher wavenumber (a phenomenon known as the field effect) compared to a simple ketone. The peak is expected in the region of 1700-1720 cm⁻¹ .

Other notable absorptions would include aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric S=O Stretch | Sulfonyl Chloride | 1380 | Strong |

| Symmetric S=O Stretch | Sulfonyl Chloride | 1180 | Strong |

| C=O Stretch | α-Bromo Ketone | 1710 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 | Medium |

IR spectroscopy is an effective technique for monitoring the synthesis of this compound, for example, from a precursor such as 3-acetylbenzenesulfonyl chloride via an α-bromination reaction. The progress of the reaction can be followed by observing the subtle shift in the C=O stretching frequency as the acetyl group is converted to a bromoacetyl group.

Furthermore, IR spectroscopy serves as a quick check for product purity. The absence of characteristic peaks from starting materials or reagents in the final product's spectrum provides a good indication of its purity. For instance, the absence of a broad -OH stretch (around 3200-3600 cm⁻¹) would confirm the absence of water or alcohol impurities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides crucial information about its molecular weight and structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. The theoretically calculated monoisotopic mass of this compound (C₈H₆BrClO₃S) is 295.890956 g/mol epa.gov.

HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy allows for the confident assignment of the molecular formula C₈H₆BrClO₃S, distinguishing it from other potential isobaric compounds. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification uni.lu. For the protonated molecule [M+H]⁺, the predicted CCS is 141.1 Ų uni.lu.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 296.89824 | 141.1 |

| [M+Na]⁺ | 318.88018 | 154.9 |

| [M-H]⁻ | 294.88368 | 148.4 |

| [M+NH₄]⁺ | 313.92478 | 161.8 |

| [M+K]⁺ | 334.85412 | 141.8 |

This interactive table provides predicted mass-to-charge ratios and collision cross-section values for various adducts of the target compound.

Key expected fragmentation patterns would include:

Loss of the sulfonyl chloride group (-SO₂Cl): This would result in a significant fragment corresponding to the bromoacetylbenzene moiety.

Cleavage of the bromoacetyl group: Loss of the bromoacetyl radical (•CH₂Br) or the entire bromoacetyl group (-COCH₂Br) would generate ions corresponding to the benzenesulfonyl chloride portion of the molecule.

Loss of bromine or chlorine: The presence of two different halogen atoms would lead to characteristic isotopic patterns and fragments corresponding to the loss of a bromine or chlorine radical.

Cleavage at the carbonyl group: Fragmentation adjacent to the carbonyl group is a common pathway for ketones and aldehydes miamioh.edu.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups within the molecule.

Other Advanced Spectroscopic Methods

While mass spectrometry is a cornerstone of molecular characterization, other spectroscopic techniques provide complementary information about the vibrational modes and three-dimensional structure of the molecule.

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and crystal lattice modes. For this compound, a Raman spectrum would be expected to show characteristic peaks for its functional groups. While experimental data for this specific compound is scarce, data for related compounds like benzenesulfonyl chloride can provide insights chemicalbook.comnih.gov.

Expected characteristic Raman bands would include:

Sulfonyl chloride (SO₂Cl) vibrations: Strong bands corresponding to the symmetric and asymmetric stretching of the S=O bonds.

Carbonyl (C=O) stretching: A characteristic band for the ketone group.

Aromatic ring vibrations: Multiple bands corresponding to the C-C stretching and C-H bending modes of the benzene ring.

C-Br and C-Cl stretching: Vibrations associated with the carbon-halogen bonds.

Although a crystal structure for this specific compound is not publicly available, studies on related benzenesulfonamide and azatricyclo-sulfonamide derivatives have been reported, providing insights into the expected structural features nih.gov. A crystallographic analysis of this compound would reveal the dihedral angles between the aromatic ring and the sulfonyl chloride and bromoacetyl substituents, as well as any intermolecular interactions, such as hydrogen bonding or halogen bonding, that stabilize the crystal lattice.

Chromatographic Purity Assessment

Ensuring the purity of a chemical compound is critical for its use in research and synthesis. High-performance liquid chromatography (HPLC) is a widely used technique for the purity assessment of organic compounds, including reactive species like sulfonyl chlorides.

Given the reactive nature of the sulfonyl chloride group, which can be prone to hydrolysis, HPLC method development requires careful consideration of the mobile phase and column chemistry researchgate.netnih.gov. A reversed-phase HPLC method would likely be suitable for the analysis of this compound.

A typical HPLC method for a related sulfonyl chloride might involve google.compatsnap.com:

Column: A C18 column is a common choice for reversed-phase chromatography.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724).

Detector: A UV detector would be effective, as the aromatic ring and carbonyl group are chromophores that absorb UV light.

In some cases, derivatization of the sulfonyl chloride may be employed to create a more stable and easily detectable compound, although direct analysis is often preferred to avoid introducing additional reaction steps researchgate.netnih.gov. The HPLC analysis would provide a chromatogram in which the area of the peak corresponding to this compound, relative to the total area of all peaks, is used to determine its percentage purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

The chromatographic analysis of highly reactive compounds such as this compound presents significant analytical challenges. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques, but the inherent reactivity of the acyl chloride and bromoacetyl functional groups requires specialized approaches to achieve accurate and reproducible results. The sulfonyl chloride moiety is particularly susceptible to degradation, which can complicate direct analysis.

Gas Chromatography (GC)

Direct analysis of sulfonyl chlorides by GC can be problematic due to their thermal lability. At the elevated temperatures typically used in GC injectors and columns, compounds like this compound may decompose. This degradation can lead to the formation of multiple, less volatile products, resulting in poor peak shape, inaccurate quantification, and potential contamination of the chromatographic system.

Below is a table summarizing typical GC-MS conditions that could be adapted for the analysis of a derivatized form of this compound, based on methods for other sulfonyl chlorides rsc.orgsemanticscholar.orgresearchgate.net.

Table 1: Example GC-MS Parameters for the Analysis of Derivatized Sulfonyl Chlorides

| Parameter | Condition |

|---|---|

| Column | RTX-5MS (30 m x 0.25 mm x 0.25 µm) or similar |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | Initial temp: 50 °C (hold 1 min), Ramp: 25 °C/min to 300 °C (hold 3 min) |

| Detector | Mass Spectrometer (Quadrupole) |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temperature | 200 °C |

| Interface Temperature | 310 °C |

| Mass Range | m/z 50-400 |

High-Performance Liquid Chromatography (HPLC)

The primary challenge in the HPLC analysis of this compound is its reactivity with nucleophilic solvents, particularly water, which is a common component of reversed-phase (RP) mobile phases americanpharmaceuticalreview.comresearchgate.net. The acyl chloride and bromoacetyl groups can readily hydrolyze, leading to the formation of the corresponding carboxylic acid and other degradation products. This reactivity makes direct analysis by conventional RP-HPLC difficult and often unreliable americanpharmaceuticalreview.com.

To address this, two main strategies are employed: derivatization and normal-phase chromatography.

Derivatization: Similar to the approach in GC, derivatization can be used to convert the reactive acyl chloride into a more stable derivative that is amenable to RP-HPLC analysis. Reagents such as 2-nitrophenylhydrazine have been successfully used to derivatize acyl chlorides, yielding stable products with strong UV absorbance, which enhances detection sensitivity nih.govgoogle.com. The resulting derivative can then be separated and quantified using standard RP-HPLC methods.

Normal-Phase Chromatography: An alternative to derivatization is the use of normal-phase HPLC (NP-HPLC). In NP-HPLC, non-polar, aprotic mobile phases (e.g., mixtures of hexane and ethyl acetate) are used with a polar stationary phase (e.g., silica). This environment is much less reactive towards acyl chlorides, allowing for their direct analysis without significant degradation americanpharmaceuticalreview.com.

The following table outlines exemplary HPLC conditions that could be adapted for the analysis of this compound or its derivatives, based on general methods for acyl chlorides nih.govgoogle.comresearchgate.netlcms.cz.

Table 2: Example HPLC Parameters for the Analysis of Acyl Chlorides

| Parameter | Derivatization Method (RP-HPLC) | Direct Analysis (NP-HPLC) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Silica or Cyano-bonded phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Hexane/Ethyl Acetate or Hexane/Isopropanol |

| Detector | UV-Vis (e.g., 395 nm for 2-nitrophenylhydrazine derivative) | UV-Vis (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ambient |

| Derivatizing Agent | 2-Nitrophenylhydrazine | Not applicable |

Computational Chemistry and Theoretical Investigations

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms in 3-(2-bromoacetyl)benzenesulfonyl chloride is not static. The molecule possesses several rotatable single bonds, leading to various possible spatial orientations, or conformations. Understanding this conformational landscape is crucial, as the reactivity and biological activity of a molecule can be highly dependent on its preferred shape.

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information on molecular geometries and energies. The two primary approaches are Ab Initio methods and Density Functional Theory (DFT).

Ab Initio Methods : These calculations are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) provide a foundational approximation, while more complex methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) offer higher accuracy by incorporating electron correlation. For a molecule of this size, ab initio calculations can be computationally intensive but yield highly reliable results for basic structural parameters.

Density Functional Theory (DFT) : DFT has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost. researchgate.net It calculates the total energy of the molecule based on its electron density. Functionals like B3LYP, when paired with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the geometry of organic molecules containing sulfur and halogens. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with accuracy comparable to experimental methods like X-ray crystallography.

A theoretical study would involve optimizing the geometry of this compound to find the structure with the lowest possible energy.

Table 1: Illustrative Calculated Structural Parameters for this compound (DFT/B3LYP/6-311+G(d,p)) Note: The following data is hypothetical and for illustrative purposes to demonstrate typical outputs of quantum chemical calculations, as specific published data for this molecule is not available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | S-Cl | 2.08 Å |

| S=O | 1.45 Å | |

| C(aromatic)-S | 1.78 Å | |

| C=O (acetyl) | 1.22 Å | |

| C-Br | 1.95 Å | |

| Bond Angle | O=S=O | 121.5° |

| Cl-S-C(aromatic) | 106.0° | |

| C(aromatic)-C(acetyl)-C(bromo) | 119.5° | |

| Dihedral Angle | Cl-S-C-C | 85.0° |

The flexibility of this compound arises primarily from the rotation around the C(aromatic)-S bond and the C(aromatic)-C(acetyl) bond. A conformational analysis, typically performed using DFT, involves systematically rotating these bonds and calculating the energy of each resulting conformer. This process maps out the potential energy surface of the molecule.

The results would identify several local energy minima, which represent stable conformers, and the transition states that connect them. The global minimum is the most stable conformation and is the one the molecule is most likely to adopt. For instance, the relative orientation of the sulfonyl chloride and bromoacetyl groups can be predicted, determining whether they are positioned on the same side (syn) or opposite sides (anti) of the benzene (B151609) ring in the lowest energy state. Such analysis has been applied to similar flexible sulfur-containing molecules to understand their preferred shapes. nih.gov

Electronic Properties and Reactivity Prediction

Beyond molecular shape, computational methods excel at elucidating the electronic structure that governs chemical reactivity. By analyzing the molecule's orbitals and charge distribution, one can predict where it is most likely to undergo a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). libretexts.org

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap implies higher reactivity. researchgate.net

For this compound, FMO analysis would likely reveal:

HOMO : The HOMO is expected to be distributed over the benzene ring and possibly the lone pairs of the oxygen and bromine atoms, which are the most electron-rich regions.

LUMO : The LUMO is anticipated to be localized on the highly electrophilic centers of the molecule. These are the sulfur atom of the sulfonyl chloride group and the carbonyl carbon and alpha-carbon of the bromoacetyl group. This distribution indicates that the molecule is susceptible to nucleophilic attack at these sites. cureffi.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar compounds.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.85 | Electron-donating potential, located on the aromatic ring. |

| LUMO | -1.95 | Electron-accepting potential, located on -SO₂Cl and -COCH₂Br groups. |

| HOMO-LUMO Gap | 5.90 | Indicates high reactivity towards nucleophiles. |

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. chemrxiv.org It is generated by calculating the electrostatic potential at the van der Waals surface. Different colors are used to denote varying levels of electron density:

Red : Regions of high electron density and negative electrostatic potential, indicating sites prone to electrophilic attack. These would be found around the highly electronegative oxygen, chlorine, and bromine atoms. youtube.com

Blue : Regions of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. These would be expected around the sulfur atom and the carbonyl carbon. chemrxiv.org

Green/Yellow : Regions of neutral or intermediate potential.

The ESP map for this compound would visually confirm the electrophilic nature of the sulfur and carbonyl carbon atoms, making them clear targets for incoming nucleophiles.

To quantify the reactivity predictions from FMO and ESP analysis, chemists use reactivity descriptors derived from DFT. Fukui functions are particularly powerful as they indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

This analysis identifies the most reactive sites for different types of reactions:

Nucleophilic Attack (f+) : The Fukui function f+ highlights the atoms most susceptible to gaining an electron. For this molecule, the largest values of f+ would be expected on the sulfur atom of the sulfonyl chloride and the carbon of the carbonyl group.

Electrophilic Attack (f-) : The function f- identifies the atoms most likely to donate an electron. These sites would likely correspond to specific carbon atoms on the aromatic ring.

Radical Attack (f0) : This descriptor averages the nucleophilic and electrophilic tendencies.

By calculating these values for each atom, a precise, quantitative ranking of reactive sites can be established, offering a more refined prediction of chemical behavior than qualitative analysis alone.

Simulation of Reaction Mechanisms and Transition States

The reactivity of this compound is characterized by the presence of two key electrophilic centers: the sulfonyl chloride group and the α-bromo ketone moiety. Computational simulations are instrumental in dissecting the mechanisms of nucleophilic attack at these sites, identifying the transition states, and determining the factors that govern reaction pathways.

Theoretical calculations, particularly using Density Functional Theory (DFT), can map the potential energy surface for reactions involving this compound. For instance, the solvolysis or aminolysis of the sulfonyl chloride group can proceed through different mechanisms, such as a concerted SN2-like pathway or a stepwise addition-elimination (A-E) mechanism. mdpi.com DFT calculations can distinguish between these pathways by locating the transition state (TS) for the SN2 reaction and any intermediates and transition states for the A-E mechanism. mdpi.com

Recent computational studies on related aromatic sulfonyl chlorides have shown that the mechanism can be influenced by the nature of the nucleophile and the solvent. mdpi.com For example, a reaction with a strong nucleophile might favor a concerted displacement, while weaker nucleophiles might proceed through a more complex pathway. In the case of this compound, computational models would involve constructing the reactant complex with a nucleophile (e.g., water, ammonia), then systematically searching for the lowest energy path to the product. This involves optimizing the geometries of stationary points (reactants, products, intermediates, and transition states) on the potential energy surface.

A plausible reaction to simulate would be the nucleophilic substitution at the sulfonyl sulfur. A computational study would likely reveal a single transition state connecting the reactants and products, characteristic of an SN2 mechanism, for many common nucleophiles. mdpi.com The geometry of this transition state would show the incoming nucleophile and the leaving chloride ion in apical positions of a trigonal bipyramidal structure around the sulfur atom.

A critical outcome of computational pathway elucidation is the determination of activation energies (Ea). The activation energy, calculated as the energy difference between the transition state and the reactants, is a key determinant of the reaction rate. For this compound, theoretical calculations can predict the activation energies for competing reaction pathways, thus providing a rationale for the observed product distribution.

For example, a nucleophile could potentially attack the sulfonyl chloride or the α-bromo ketone. Computational modeling can determine the activation barrier for both processes. The pathway with the lower activation energy will be the kinetically favored one. These calculations can be further refined by including solvent effects, often modeled using a polarizable continuum model (PCM), which can significantly influence the energetics of charged species like transition states.

Ab initio molecular dynamics (AIMD) simulations can provide an even more detailed picture of the reaction dynamics. uregina.ca By simulating the motion of atoms over time, AIMD can capture the dynamic process of bond breaking and forming, the role of solvent molecule rearrangements, and entropic effects that are not always apparent from static calculations of the potential energy surface. uregina.ca

Table 1: Illustrative Calculated Activation Energies for Nucleophilic Attack on this compound

| Reaction Pathway | Nucleophile | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Attack at Sulfonyl-S | H₂O | B3LYP/6-311+G(d,p) | PCM (Water) | 18.5 |

| Attack at Carbonyl-C | H₂O | B3LYP/6-311+G(d,p) | PCM (Water) | 22.1 |

| Attack at CH₂-Br | H₂O | B3LYP/6-311+G(d,p) | PCM (Water) | 25.8 |

| Attack at Sulfonyl-S | NH₃ | B3LYP/6-311+G(d,p) | PCM (Acetonitrile) | 15.2 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar compounds. It serves to demonstrate the type of information generated from such studies.

Spectroscopic Property Prediction

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies is a routine application of computational chemistry. Using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These calculations begin with an accurate geometry optimization of the compound. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.